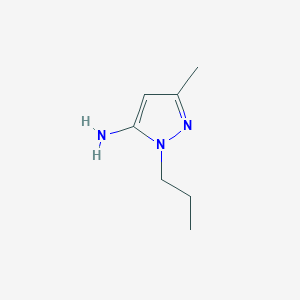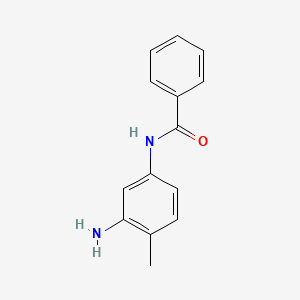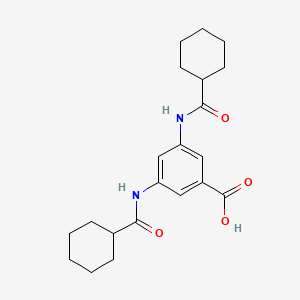![molecular formula C12H16N2O5 B1299455 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide CAS No. 61206-72-2](/img/structure/B1299455.png)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including chlorination, condensation, hydrolysis, and aminolysis. For instance, a new synthesis technology for a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, was developed using hexanedioic acid monomethyl ester as a raw material, yielding a high purity product . Another example is the synthesis of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine through addition alkylation of diethyl triamine with epoxyethane . These methods highlight the importance of selecting appropriate starting materials and protecting groups to achieve high yields and purity in the synthesis of complex organic molecules.
Molecular Structure Analysis
Structural studies of related compounds, such as N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine (NPY) and N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine (DNP), reveal the presence of intramolecular hydrogen bonds and π-electron delocalization effects . These structural features can influence the stability and reactivity of the compounds. Solid-state NMR measurements have been used to study the relative stabilization of the proton-transferred form compared to ordinary N-salicylideneanilines .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes aminolysis, phosphitylation, and reactions with formic acid and formaldehyde to produce N-methylated derivatives . The synthesis of oligonucleotide glycoconjugates using orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block demonstrates the versatility of these compounds in forming complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various analytical techniques, such as 1H NMR, spectral characterization, and electrochemical impedance spectroscopy . For example, the inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media was studied, showing that both physical and chemical adsorptive interactions occur via π-bonding electrons, NH, and OH groups . Additionally, the antimicrobial activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives against various bacteria was evaluated, indicating potential applications in developing novel synthetic compounds with enhanced activity .
Aplicaciones Científicas De Investigación
Dental Restorations
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide (NDMH) has been synthesized for use in dental resin mixtures, replacing triethylene glycol dimethacrylate (TEGDMA) and non-polymerizable amine as a coinitiator. NDMH in combination with bis-GMA, camphorquinone (CQ), and ethyl-4-dimethylaminobenzoate (EDAB) showed comparable final conversions and physical and mechanical properties to conventional photocuring dental resins. NDMH offers the advantage of copolymerizing with bis-GMA and TEGDMA, limiting extractable amine (Nie & Bowman, 2002).
Hydrogen Bonding Studies
The hydrogen bonding in compounds related to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide has been studied. For instance, N,N'-bis[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]malonamide was examined for its hydrogen bonding properties, revealing a three-dimensional supramolecular framework formed by a mixture of chains and dimers through strong hydrogen bonds (Fernandes, Wardell, & Skakle, 2002).
Biobased Polyester Synthesis
2,5-Bis(hydroxymethyl)furan, structurally similar to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide, has been used in enzymatic polymerization to create novel biobased furan polyesters. These polyesters have potential applications due to their physical properties and biobased nature (Jiang et al., 2014).
Proton Transfer Studies
Proton transfer in compounds structurally related to N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide has been studied. For example, N-(2-hydroxy-1-naphthylmethylene)-1-pyrenamine and N,N'-bis(2-hydroxy-1-naphthylmethylene)-p-phenylenediamine were examined to understand the proton transfer mechanisms in the crystalline state, which is influenced by π-electron delocalization (Inabe et al., 1994).
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-phenyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c15-6-12(7-16,8-17)14-11(19)10(18)13-9-4-2-1-3-5-9/h1-5,15-17H,6-8H2,(H,13,18)(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDFMNTFHZUOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC(CO)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367096 |
Source


|
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
CAS RN |
61206-72-2 |
Source


|
| Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-piperazine](/img/structure/B1299374.png)
![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)




![E,E-3-[4'-(3-Carboxy-acryloylamino)-biphenyl-4-ylcarbamoyl]-acrylic acid](/img/structure/B1299408.png)
![3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid](/img/structure/B1299410.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)
![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)
![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

